Quinoxalin-6-ylmethanamine hydrochloride

Description

BenchChem offers high-quality Quinoxalin-6-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxalin-6-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

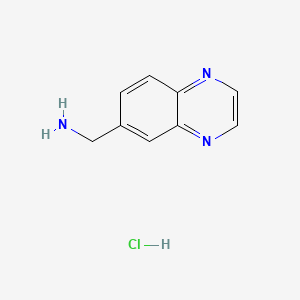

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

quinoxalin-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWLAGJNMFWFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719875 | |

| Record name | 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-88-2 | |

| Record name | 6-Quinoxalinemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoxalin-6-ylmethanamine hydrochloride chemical properties

An In-depth Technical Guide to Quinoxalin-6-ylmethanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The quinoxaline scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged pharmacophore," this rigid and versatile structure is capable of interacting with a multitude of biological targets, making it a fertile ground for drug discovery.[3] Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]

Within this important class of compounds, Quinoxalin-6-ylmethanamine hydrochloride emerges as a particularly valuable chemical intermediate.[3] Its structure features a reactive primary aminomethyl group at the 6-position, providing a strategic handle for synthetic elaboration and conjugation.[1] The hydrochloride salt form significantly enhances the compound's aqueous solubility and stability, simplifying its handling, formulation, and application in both synthetic protocols and biological assays.[1][3] This guide provides a comprehensive technical overview of Quinoxalin-6-ylmethanamine hydrochloride, detailing its chemical properties, synthesis, analytical characterization, and pivotal role as a building block in the development of novel therapeutic agents.

Physicochemical and Structural Properties

Quinoxalin-6-ylmethanamine hydrochloride is typically a white to off-white crystalline powder.[1] The hydrochloride salt form is preferred in research and development settings due to its improved handling characteristics and solubility in aqueous media compared to the free base.[1][3]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (Quinoxalin-6-yl)methanamine hydrochloride | PubChem[6] |

| Synonyms | 6-(Aminomethyl)quinoxaline HCl, (Quinoxalin-6-ylmethyl)amine HCl | PubChem[6] |

| CAS Number | 1276056-88-2 | Merck |

| Molecular Formula | C₉H₉N₃ · xHCl | Benchchem[3], EvitaChem[1] |

| Molecular Weight | 195.65 g/mol (monohydrochloride) | Merck |

| Appearance | White crystalline powder | EvitaChem[1] |

| Solubility | Soluble in water | EvitaChem[1] |

The structure's core is the rigid, aromatic quinoxaline ring system, which provides a defined three-dimensional shape for interaction with protein binding sites. The two nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, a critical feature for drug-receptor interactions.[3] The primary amine of the methanamine group is a potent nucleophile and a key site for synthetic modification.

Caption: Chemical structure and key features of Quinoxalin-6-ylmethanamine.

Synthesis and Purification

The synthesis of Quinoxalin-6-ylmethanamine hydrochloride is a multi-step process that typically begins from a functionalized quinoxaline precursor.[3] A common and efficient strategy involves the reductive amination of quinoxaline-6-carbaldehyde. This approach is widely used in medicinal chemistry due to its reliability and tolerance of various functional groups.

The overall synthetic workflow can be outlined as follows:

-

Quinoxaline Core Formation: The fundamental quinoxaline ring is often synthesized via the condensation of an o-phenylenediamine with a dicarbonyl compound.[1][7]

-

Functionalization: Introduction of a carbaldehyde group at the 6-position.

-

Reductive Amination: Conversion of the aldehyde to the primary amine.

-

Salt Formation: Treatment with hydrochloric acid to yield the final, stable product.

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of Quinoxalin-6-ylmethanamine from its carbaldehyde precursor.

-

Imine Formation: Dissolve quinoxaline-6-carbaldehyde (1.0 eq) in a suitable solvent such as methanol. The choice of an alcohol solvent is crucial as it is compatible with both the imine formation and the subsequent reduction step. Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq). The excess ammonia drives the equilibrium towards the formation of the imine intermediate. Stir the reaction at room temperature for 2-4 hours.

-

In Situ Reduction: Cool the reaction mixture to 0 °C in an ice bath. This is done to moderate the exothermic reaction of the reducing agent. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise. The portion-wise addition prevents a rapid, uncontrolled reaction. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.

-

Workup and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.

-

Salt Formation and Isolation: Filter the dried organic solution and concentrate it under reduced pressure. Dissolve the resulting crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The hydrochloride salt is generally less soluble in nonpolar organic solvents, facilitating its isolation.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum. The resulting solid can be further purified by recrystallization if necessary to achieve high purity.[3]

Chemical Reactivity and Derivatization

The primary amine of Quinoxalin-6-ylmethanamine hydrochloride is a versatile functional group for building molecular complexity, making it a cornerstone for structure-activity relationship (SAR) studies.[3]

-

Amidation: The amine readily reacts with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or anhydrides to form stable amide bonds. This is one of the most common transformations in medicinal chemistry for exploring the chemical space around the core scaffold.[3]

-

N-Alkylation: The amine can undergo nucleophilic substitution with alkyl halides or reductive amination with other aldehydes/ketones to form secondary or tertiary amines, modifying the steric and electronic properties of the side chain.[3]

-

Condensation Reactions: Reaction with aldehydes or ketones can form imines, which can be stable products themselves or intermediates for further reactions.[1]

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug design.[5]

Sources

- 1. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]

- 2. Quinoxalines [chemenu.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinoxaline synthesis [organic-chemistry.org]

An In-depth Technical Guide to Quinoxalin-6-ylmethanamine Hydrochloride: A Privileged Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of Quinoxalin-6-ylmethanamine hydrochloride (CAS No. 1276056-88-2), a key building block for researchers and scientists in the field of drug development. We will delve into its chemical properties, synthesis, and potential applications, grounded in the broader context of the quinoxaline scaffold's significance in medicinal chemistry.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged pharmacophore" in drug discovery.[1] This designation stems from its ability to interact with a diverse array of biological targets, making it a fertile starting point for the development of novel therapeutics.[1] The rigid, bicyclic structure, hydrogen bonding capabilities of the nitrogen atoms, and potential for π-π stacking interactions contribute to its versatility.[1] Historically, the discovery of naturally occurring quinoxaline-containing antibiotics like echinomycin spurred extensive research into this heterocyclic system.[1] Today, the quinoxaline moiety is present in a wide range of biologically active molecules with demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

Quinoxalin-6-ylmethanamine hydrochloride serves as a crucial intermediate, providing a reactive handle for the synthesis of more complex quinoxaline derivatives.[1] The methanamine group at the 6-position offers a site for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.[1] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various research applications.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Quinoxalin-6-ylmethanamine hydrochloride is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1276056-88-2 | [1][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₉H₉N₃·HCl | [10] |

| Molecular Weight | 195.65 g/mol | [1][10] |

| Appearance | Typically a white crystalline powder | [11] |

| Solubility | Soluble in water | [11] |

| InChI Key | XYWLAGJNMFWFPB-UHFFFAOYSA-N | [1][11] |

Synthesis of Quinoxalin-6-ylmethanamine Hydrochloride

The synthesis of Quinoxalin-6-ylmethanamine hydrochloride is a multi-step process that begins with the formation of the quinoxaline core, followed by functional group manipulation and salt formation.[1] A common synthetic route involves the reductive amination of a quinoxaline-6-carbaldehyde precursor.[1]

Synthetic Workflow Overview

Caption: Synthetic workflow for Quinoxalin-6-ylmethanamine hydrochloride.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Quinoxaline Core

The synthesis typically starts with the condensation reaction of an appropriately substituted o-phenylenediamine with a dicarbonyl compound to form the quinoxaline ring system.[11] For the synthesis of the quinoxaline-6-carbaldehyde precursor, a dicarbonyl compound bearing a formyl group or a protected aldehyde is used.

Step 2: Reductive Amination

The key transformation is the conversion of the aldehyde group of quinoxaline-6-carbaldehyde to the aminomethyl group.[1]

-

Imine Formation: The quinoxaline-6-carbaldehyde is reacted with an amine source, such as ammonia or a protected equivalent, to form an intermediate imine.[1]

-

In Situ Reduction: The imine is then reduced in situ to the desired primary amine, quinoxalin-6-ylmethanamine.[1] Common reducing agents for this step include sodium borohydride or catalytic hydrogenation.

Step 3: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.[1]

-

The free base, quinoxalin-6-ylmethanamine, is dissolved in a suitable organic solvent.

-

Hydrochloric acid (either as a gas or dissolved in a solvent like ether or isopropanol) is added to the solution.

-

The hydrochloride salt precipitates out of the solution and can be isolated by filtration, washed, and dried.[1]

Applications in Drug Discovery and Medicinal Chemistry

While specific research on the biological activity of Quinoxalin-6-ylmethanamine hydrochloride itself is limited, its value lies in its role as a versatile building block for creating libraries of quinoxaline derivatives for screening against various biological targets.[1] The primary amine functional group serves as a key reactive site for further modifications.[1]

Potential Therapeutic Areas

Based on the known biological activities of the quinoxaline scaffold, derivatives of Quinoxalin-6-ylmethanamine hydrochloride could be explored for the following therapeutic applications:

-

Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity by inhibiting protein kinases, topoisomerases, or inducing apoptosis.[1]

-

Antimicrobial Agents: The quinoxaline core is found in numerous antibacterial and antifungal compounds.[1]

-

Antiviral Agents: Quinoxaline derivatives have shown promise as antiviral agents, including against HIV.[1]

-

Anti-inflammatory Agents: Certain quinoxaline-based compounds have demonstrated anti-inflammatory properties.[1]

Structure-Activity Relationship (SAR) Studies

Quinoxalin-6-ylmethanamine hydrochloride is an ideal starting point for SAR studies.[1] The primary amine can be readily modified through various chemical reactions to explore how structural changes impact biological activity.

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocol: Amide Coupling

A common modification of the primary amine is through amide bond formation.

-

Dissolution: Dissolve Quinoxalin-6-ylmethanamine hydrochloride and a carboxylic acid of interest in a suitable aprotic solvent (e.g., DMF or DCM).

-

Base Addition: Add a non-nucleophilic base (e.g., DIEA) to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

-

Coupling Agent: Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).

-

Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

-

Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the resulting amide by column chromatography or recrystallization.

Safety and Handling

Quinoxalin-6-ylmethanamine hydrochloride is intended for research use only.[1][3] Standard laboratory safety precautions should be followed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[4][11]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

Quinoxalin-6-ylmethanamine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its strategic importance lies in providing access to a wide range of novel quinoxaline derivatives for drug discovery programs. While direct biological data on this specific compound is not extensively documented, its utility as a chemical intermediate is clear. Researchers can leverage the synthetic accessibility and reactive nature of Quinoxalin-6-ylmethanamine hydrochloride to explore new chemical space and develop potent and selective therapeutic agents across various disease areas.

References

-

Molbase. (n.d.). 127-88-8 | Bis(2-chloroethyl)phosphoramidic dichloride. Retrieved January 10, 2026, from [Link]

-

Lagoja, I. M. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 533-548. [Link]

-

PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Search Results - AK Scientific [aksci.com]

- 4. 1276056-88-2 | Quinoxalin-6-ylmethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. eMolecules Quinoxalin-6-ylmethanamine hydrochloride | 1276056-88-2 | MFCD15424795 | Fisher Scientific [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Quinoxalines [chemenu.com]

- 9. 1276056-88-2|Quinoxalin-6-ylmethanamine hydrochloride|BLD Pharm [bldpharm.de]

- 10. Quinoxalin-6-ylmethanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 11. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]

Quinoxalin-6-ylmethanamine hydrochloride structure and IUPAC name

An In-depth Technical Guide to Quinoxalin-6-ylmethanamine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Abstract

Quinoxalin-6-ylmethanamine hydrochloride is a key heterocyclic building block in medicinal chemistry and drug development. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is recognized as a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets.[1] This guide provides a comprehensive overview of quinoxalin-6-ylmethanamine hydrochloride, including its chemical structure, IUPAC nomenclature, physicochemical properties, detailed synthetic routes with mechanistic insights, and its strategic application in the design and synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

Quinoxalin-6-ylmethanamine hydrochloride is the salt form of the parent amine, (quinoxalin-6-yl)methanamine. The hydrochloride salt is predominantly used in research and synthesis due to its enhanced stability, crystallinity, and aqueous solubility compared to the free base, which simplifies handling, purification, and formulation.[1]

The fundamental structure consists of a quinoxaline ring system with a methanamine (-CH₂NH₂) substituent at the 6-position. The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.[1]

| Identifier | Value | Source |

| IUPAC Name | (Quinoxalin-6-yl)methanamine hydrochloride | [2] |

| CAS Number | 1276056-88-2 | [2][3][4] |

| Molecular Formula | C₉H₁₀ClN₃ | [2] |

| Molecular Weight | 195.65 g/mol | [2] |

| Canonical SMILES | C1=CC2=NC=CN=C2C=C1CN.Cl | [3] |

| InChI Key | XYWLAGJNMFWFPB-UHFFFAOYSA-N | [2] |

| Appearance | Typically a white to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Synthesis and Mechanistic Rationale

The synthesis of quinoxalin-6-ylmethanamine hydrochloride is a multi-step process that requires careful control of reaction conditions. The most common and logical synthetic strategy involves the initial construction of a functionalized quinoxaline core, followed by the elaboration and conversion of a substituent into the desired aminomethyl group.[1]

A representative synthetic pathway commences from quinoxaline-6-carbaldehyde. This precursor is pivotal as the aldehyde functionality is readily converted to the target primary amine via reductive amination.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Quinoxalin-6-ylmethanamine HCl.

Representative Experimental Protocol

The following protocol is a representative synthesis based on established chemical transformations for this class of compounds.

Step 1: Imine Formation from Quinoxaline-6-carbaldehyde

-

Dissolve quinoxaline-6-carbaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.

-

Add a source of ammonia. An ethanolic solution of ammonia or ammonium chloride with a non-nucleophilic base (e.g., triethylamine) can be used (1.5-2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours to facilitate the condensation reaction, forming the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

Causality: This step leverages the classic reaction between an aldehyde and an amine to form an imine (Schiff base). The reaction is typically reversible, and driving it towards the product can be achieved by removing the water formed, although in the context of a subsequent reduction, the equilibrium is pulled forward.

Step 2: In-situ Reduction to the Primary Amine (Reductive Amination)

-

Cool the reaction mixture containing the imine to 0 °C in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the complete consumption of the imine intermediate.

Causality: Reductive amination is a highly efficient method for forming amines from carbonyl compounds. Performing the reduction in situ (in the same pot) is efficient as it avoids the isolation of the often-unstable imine intermediate. Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine C=N bond without affecting the aromatic quinoxaline core.

Step 3: Work-up and Isolation of the Free Base

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (quinoxalin-6-yl)methanamine free base.

Step 4: Hydrochloride Salt Formation and Purification

-

Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

-

Stir the resulting slurry at room temperature for 30 minutes.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield quinoxalin-6-ylmethanamine hydrochloride.

Causality: The formation of the hydrochloride salt serves two primary purposes. First, the protonation of the basic amine by HCl dramatically increases polarity, causing the product to precipitate from nonpolar organic solvents, which is an effective purification method. Second, the resulting crystalline salt is more stable and easier to handle than the often-oily free base.[1]

Applications in Drug Discovery and Medicinal Chemistry

The true value of quinoxalin-6-ylmethanamine hydrochloride lies in its role as a versatile synthetic intermediate. The quinoxaline core is a privileged scaffold present in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[5]

-

Anticancer: Quinoxaline derivatives have shown potent anticancer activity by inhibiting targets like tyrosine kinases and topoisomerase enzymes.[1][6]

-

Antiviral: The scaffold is a component of several antiviral agents, including drugs targeting HIV.[1] Glecaprevir and Voxilaprevir are marketed antiviral drugs containing the quinoxaline moiety.[5]

-

Antimicrobial: Many antibacterial and antifungal agents are built upon the quinoxaline core.[1][6]

-

Anti-inflammatory: Certain derivatives have demonstrated promise as anti-inflammatory agents.[1]

The primary amine of quinoxalin-6-ylmethanamine hydrochloride provides a reactive handle for further molecular elaboration, making it an ideal starting point for Structure-Activity Relationship (SAR) studies.[1] Medicinal chemists can readily modify this amine via reactions such as:

-

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation/Reductive Amination: Reaction with other aldehydes or ketones to generate secondary or tertiary amines.

These modifications allow for the systematic exploration of chemical space around the quinoxaline core to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Analytical Characterization

Unambiguous characterization of the synthesized compound is critical for ensuring purity and confirming its identity. While a publicly available, peer-reviewed spectrum for this specific compound is limited, the expected data can be reliably predicted based on its structure and data from analogous compounds. A commercial supplier confirms the identity of their product (CAS 1276056-88-2) via NMR with 95% purity.[4]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoxaline ring are expected in the δ 7.5-9.0 ppm region. The two protons of the methylene bridge (-CH₂-) would appear as a singlet or doublet, likely between δ 4.0-4.5 ppm. The amine protons (-NH₃⁺) would be a broad singlet, with a chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons would appear in the δ 120-150 ppm range. The methylene carbon (-CH₂-) signal is expected around δ 40-50 ppm. |

| Mass Spectrometry | The ESI-MS in positive ion mode would show the molecular ion for the free base [M+H]⁺ at m/z 160.09. |

| Infrared (IR) | Characteristic peaks would include N-H stretching from the ammonium salt (broad, ~2800-3200 cm⁻¹), C=N and C=C stretching from the aromatic system (~1450-1600 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). |

Conclusion

Quinoxalin-6-ylmethanamine hydrochloride is a compound of significant strategic importance for the drug discovery and development community. Its synthesis, while multi-step, relies on reliable and well-understood chemical transformations. The true utility of this molecule is realized in its application as a versatile building block, providing a gateway for medicinal chemists to generate diverse libraries of novel quinoxaline derivatives. The inherent biological relevance of the quinoxaline scaffold ensures that this and related intermediates will continue to be valuable tools in the quest for new and effective therapeutic agents.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 1-(Quinoxalin-6-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Synthesis of quinoxalines and analogues thereof. US3182062A.

-

ACG Publications. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). Available from: [Link]

- Google Patents. Improved methods for the preparation of quinoxaline derivatives. EP2581375A2.

-

TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). Available from: [Link]

-

National Institutes of Health. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). Available from: [Link]

- Google Patents. Preparation of high purity substituted quinoxaline. WO2006090236A1.

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

National Institutes of Health. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2024). Available from: [Link]

-

Semantic Scholar. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023). Available from: [Link]

-

MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Available from: [Link]

-

National Institutes of Health. Characterization of Cas12a nucleases reveals diverse PAM profiles between closely-related orthologs. (2020). Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1276056-88-2 | Quinoxalin-6-ylmethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged" structure in the field of medicinal chemistry.[1] Its inherent structural features allow for versatile functionalization, leading to a diverse library of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the significant pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. We will delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutic agents. Quinoxaline derivatives have shown promise as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and replicative immortality.[1] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases . These enzymes play a critical role in the signal transduction pathways that regulate cell growth, differentiation, and survival. Quinoxaline-based compounds have been successfully designed as ATP-competitive inhibitors of several key kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinoxaline derivatives can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition by quinoxaline derivatives can block downstream signaling pathways that promote cell proliferation.[1]

Another significant mechanism is the inhibition of Topoisomerase II . This enzyme is vital for resolving DNA topological problems during replication and transcription. Quinoxaline derivatives that inhibit Topoisomerase II can lead to DNA damage and induce apoptosis (programmed cell death) in cancer cells.[1]

Caption: Anticancer mechanisms of quinoxaline derivatives.

Quantitative Anticancer Activity

The in vitro anticancer activity of quinoxaline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

| Quinoxaline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1a | HCMV | <0.05 | [5] |

| Compound 20 | HCMV | <0.05 | [5] |

| Ganciclovir (Standard) | HCMV | 0.59 | [5] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinoxaline derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]

Mechanism of Antimicrobial Action

A notable class of antimicrobial quinoxalines are the quinoxaline 1,4-di-N-oxides (QdNOs) . Their mechanism of action is believed to involve the bioreduction of the N-oxide groups by bacterial nitroreductases. This process generates reactive oxygen species (ROS), which induce oxidative stress and cause damage to cellular components, particularly DNA, leading to bacterial cell death.[6] This mode of action is particularly effective against anaerobic bacteria.

Caption: Anti-inflammatory mechanisms of quinoxaline derivatives.

Quantitative Anti-inflammatory Activity

The inhibitory activity of quinoxaline derivatives against COX enzymes is a key measure of their anti-inflammatory potential.

| Quinoxaline Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 13 | COX-2 | 0.46 | 66.11 | [7][8] |

| Compound 11 | COX-2 | 0.62 | 61.23 | [7][8] |

| Compound 5 | COX-2 | 0.83 | 48.58 | [7][8] |

| Compound 4a | COX-2 | 1.17 | 24.61 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of Quinoxaline Derivatives

A common and versatile method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. [3]

-

Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is usually isolated by filtration or extraction and purified by recrystallization or column chromatography.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [9][10][11][12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [13][14][15][16][17]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the quinoxaline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This is another common method to assess the antimicrobial activity of a compound. [18][19][20][21][22]

-

Preparation of Agar Plates: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

-

Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume of the quinoxaline derivative solution at a known concentration into each well.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

Quinoxaline derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of novel therapeutic agents to address a range of diseases. The continued exploration of the quinoxaline scaffold, aided by rational drug design and a deeper understanding of their mechanisms of action, holds great promise for the future of drug discovery.

References

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link].

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published 2025-12-24. Available from: [Link].

- Khoumeri O, Nait MA, El-Messaoudi N, et al. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. 2020;25(12):2784. doi:10.3390/molecules25122784

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. Available from: [Link].

- Abu-Hashem AA. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. 2015;5(1):14-56. doi:10.5923/j.ajoc.20150501.03

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available from: [Link].

-

Biological activity of quinoxaline derivatives. ResearchGate. Published 2025-08-07. Available from: [Link].

-

Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available from: [Link].

-

Deepika Y, Nath PS, Shewta S. Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Published 2011. Available from: [Link].

-

Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link].

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Published 2024-11-07. Available from: [Link].

- Khoumeri O, Nait MA, El-Messaoudi N, et al. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. 2020;25(12). doi:10.3390/molecules25122784

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link].

-

Broth Microdilution. MI - Microbiology. Available from: [Link].

- Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-175. doi:10.1038/nprot.2007.521

-

Overall structure-activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available from: [Link].

- El-Gazzar AR, Hafez HN, Nawas AM. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. 2019;14(11):2056-2064. doi:10.3390/molecules14112056

-

Rationale design of quinoxaline derivatives as anticancer/anti-inflammatory agents. ResearchGate. Available from: [Link].

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link].

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Published 2021-09-24. Available from: [Link].

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Published 2023-11-03. Available from: [Link].

-

Acharya T. Broth Dilution Method for MIC Determination. Microbe Online. Published 2013-11-15. Available from: [Link].

-

Agar well diffusion. Chemistry Notes. Published 2021-06-29. Available from: [Link].

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Outbreak.info. Available from: [Link].

-

Minimum inhibitory concentration (MIC) in (µg/mL) showing antimicrobial... ResearchGate. Available from: [Link].

- Ahmed EA, Gomaa RM, El-Sayed MAA, et al. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Adv. 2022;12(40):26131-26151. doi:10.1039/d2ra04121k

- Wang B-L, Liu J, Zhang H-W, et al. Synthesis of novel antibacterial and antifungal quinoxaline derivatives. J Zhejiang Univ Sci B. 2012;13(4):267-275. doi:10.1631/jzus.B1100318

- Balouiri M, Sadiki M, Ibnsouda SK. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. J Appl Microbiol. 2023;134(3):lxad033. doi:10.1093/jambio/lxad033

-

Evaluation of the COX-2 inhibitory properties of the synthesized... ResearchGate. Available from: [Link].

- Vicente E, Pérez-Silanes S, Lima L, et al. Quinoxaline, its derivatives and applications: A State of the Art review. Eur J Med Chem. 2015;97:664-681. doi:10.1016/j.ejmech.2014.11.002

-

Agar well-diffusion antimicrobial assay. ResearchGate. Available from: [Link].

- Ahmed EA, Gomaa RM, El-Sayed MAA, et al. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Adv. 2022;12(40):26131-26151. Published 2022 Sep 5. doi:10.1039/d2ra04121k

- de Oliveira RB, de Lima Leite A, de Alencar MVOB, et al. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. J Venom Anim Toxins Incl Trop Dis. 2022;28:e20210065. doi:10.

- Li X, Zhang Y, Qin C, et al. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Future Med Chem. 2019;11(16):2075-2087. doi:10.4155/fmc-2019-0091

-

Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate. Available from: [Link].

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Semantic Scholar. Available from: [Link].

-

Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate. Available from: [Link].

- Ahmed KS, Ahmed O, El-Sayed NNE, et al. Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. J Biomol Struct Dyn. 2022;40(6):2536-2551. doi:10.1080/07391102.2020.1837946

- Youssef AM, Edrees MM, El-Zaher MA, et al. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Arch Pharm (Weinheim). 2017;350(12). doi:10.1002/ardp.201700196

-

Dose-response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate. Available from: [Link].

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. Published 2019-11-19. Available from: [Link].

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. botanyjournals.com [botanyjournals.com]

- 19. hereditybio.in [hereditybio.in]

- 20. chemistnotes.com [chemistnotes.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Quinoxaline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has firmly established itself as a "privileged" structure in medicinal chemistry.[1] Its synthetic accessibility and the ability of its derivatives to modulate a wide array of biological targets have made it a cornerstone in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the quinoxaline core, delving into its synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern its efficacy. We will explore its role in anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective therapies, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions. This document is intended to serve as a robust resource for professionals engaged in drug discovery and development, offering insights to facilitate the rational design of next-generation quinoxaline-based therapeutics.

The Quinoxaline Core: Physicochemical Properties and Synthetic Strategies

Quinoxaline, with the chemical formula C₈H₆N₂, is a weakly basic, low-melting solid that is miscible in water.[3] Its structure, isomeric to cinnoline, quinazoline, and phthalazine, provides a versatile template for chemical modification.[3] The arrangement of nitrogen atoms in the pyrazine ring influences the electronic properties of the scaffold, creating opportunities for diverse molecular interactions with biological targets.

Classical and Modern Synthetic Approaches

The synthesis of the quinoxaline nucleus has evolved significantly over the years, with a shift towards more efficient, cost-effective, and environmentally friendly methods.[3][4]

A cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3] While effective, this traditional method often requires harsh conditions, such as high temperatures and strong acid catalysts.[3]

Modern synthetic strategies have focused on overcoming these limitations. Recent advancements include:

-

Transition-Metal-Free Catalysis: The use of organocatalysts, such as camphor sulfonic acid, offers a greener alternative to traditional metal catalysts, which can be toxic and difficult to remove from the final product.[5]

-

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[4]

-

One-Pot, Multi-Component Reactions: These reactions enhance efficiency by combining multiple synthetic steps into a single procedure.[6]

A typical modern synthetic workflow for quinoxaline derivatives is outlined below:

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

Therapeutic Applications of the Quinoxaline Scaffold

The versatility of the quinoxaline scaffold is evident in its broad spectrum of pharmacological activities.[2][7] This section will explore its prominent roles in various therapeutic areas.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against a wide range of cancer cell lines.[1][8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many quinoxaline-based compounds act as competitive inhibitors of ATP in various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][10] By blocking these kinases, they disrupt signaling pathways that are crucial for tumor growth and angiogenesis.[1]

-

Apoptosis Induction: Several quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8][10]

-

Topoisomerase II Inhibition: Some derivatives function as topoisomerase II inhibitors, leading to DNA damage and subsequent cell death.[1]

Caption: Key signaling pathways targeted by quinoxaline derivatives in cancer cells.[1]

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 | HCT116 (Colon) | 2.5 | [11] |

| Compound 11 | MCF-7 (Breast) | 9 | [11] |

| Compound 12 | HCT116 (Colon) | 4.4 | [11] |

| Compound 12 | MCF-7 (Breast) | 4.4 | [11] |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[12] Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14]

The antibacterial and antifungal efficacy of quinoxaline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Some quinoxaline-based antibiotics, such as echinomycin, are known to inhibit the growth of Gram-positive bacteria.[15][16]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of quinoxaline derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The quinoxaline compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses, including respiratory pathogens.[17][18] Their mechanisms of action can involve inhibiting viral replication or other key stages of the viral life cycle.[15][16] For instance, certain derivatives have been investigated for their potential to inhibit the replication of viruses like Herpes Simplex Virus (HSV) and Cytomegalovirus.[15][16]

Anti-inflammatory and Neuroprotective Properties

Beyond their antimicrobial and anticancer effects, quinoxaline derivatives have also been explored for their anti-inflammatory and neuroprotective activities.[19][20] Their anti-inflammatory effects are often linked to the inhibition of inflammatory mediators like cyclooxygenase and cytokines.[19]

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, quinoxaline-based compounds have shown potential to protect neurons from damage.[20][21][22][23] Some derivatives have been found to reduce oxidative stress, inhibit acetylcholinesterase, and downregulate inflammatory cytokines, all of which are implicated in the pathology of these diseases.[20][22]

Structure-Activity Relationship (SAR) of Quinoxaline Derivatives

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[24][25] Understanding the Structure-Activity Relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights:

-

Substitutions at C2 and C3: The positions 2 and 3 of the quinoxaline ring are critical for modulating biological activity.[24] For instance, the introduction of different aryl or heteroaryl groups at these positions can significantly impact the anticancer potency of the molecule.[24]

-

Substitutions on the Benzene Ring: Modifications on the benzene portion of the scaffold can influence pharmacokinetic properties and target binding. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring system, affecting its interaction with biological targets.[11]

-

Role of N-Oxides: The introduction of N-oxide moieties, particularly in quinoxaline 1,4-dioxides, has been shown to enhance biological activity, especially in the context of antimicrobial and antitumor applications.[26]

Caption: A conceptual diagram illustrating key areas for SAR studies on the quinoxaline scaffold.

Future Perspectives and Conclusion

The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven track record across a multitude of therapeutic areas, combined with its synthetic tractability, ensures its continued relevance in the quest for new and improved drugs.[2][27] Future research will likely focus on:

-

Development of more selective and potent derivatives: Leveraging SAR insights to design compounds with improved target specificity and reduced off-target effects.

-

Exploration of novel therapeutic applications: Investigating the potential of quinoxaline derivatives in emerging disease areas.

-

Advancement of green synthetic methodologies: Continuing the development of environmentally friendly and efficient synthetic routes.[4]

References

-

Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed. Available at: [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. Available at: [Link]

-

Some quinoxaline-based drugs and drug-like candidates as anticancer agents. ResearchGate. Available at: [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available at: [Link]

-

Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. Bentham Science. Available at: [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available at: [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available at: [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Available at: [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. Available at: [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available at: [Link]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

-

Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. Available at: [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available at: [Link]

-

Recent advances in the synthesis and reactivity of quinoxaline. RSC Publishing. Available at: [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. Available at: [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. Available at: [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Available at: [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Available at: [Link]

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. Available at: [Link]

-

Synthetic Investigations On Medicinally Important Quinoxaline Scaffold: A Mini Review. ResearchGate. Available at: [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. ReCiPP. Available at: [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. Available at: [Link]

- Aminoquinoxaline derivatives for treatment of neurodegenerative diseases. Google Patents.

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. Available at: [Link]

-

Pharmacological investigation of quinoxaline-bisthiazoles as multitarget-directed ligands for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

-

Quinoxaline – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mtieat.org [mtieat.org]

- 7. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 8. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. recipp.ipp.pt [recipp.ipp.pt]

- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journalajrb.com [journalajrb.com]

- 23. WO2012131080A1 - Aminoquinoxaline derivatives for treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Quinoxaline Scaffold: A Privileged Structure for Targeting Key Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives have positioned it as a cornerstone in the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the potential therapeutic targets of quinoxaline compounds, with a primary focus on their well-established roles in oncology and infectious diseases, while also touching upon emerging areas of investigation. We will delve into the mechanisms of action, present detailed experimental protocols for target validation, and offer insights into the structure-activity relationships that govern the efficacy of these versatile molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical methodologies to advance the discovery of new quinoxaline-based therapies.

Introduction: The Versatility of the Quinoxaline Core

Quinoxaline derivatives have garnered significant attention in the pharmaceutical sciences due to their broad spectrum of biological activities.[1] These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and even antidiabetic agents.[2][3] The versatility of the quinoxaline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target specificity. This synthetic tractability has led to the generation of vast libraries of quinoxaline-based compounds, fueling the exploration of their therapeutic potential against a wide range of diseases.[3][4]

This guide will navigate the landscape of quinoxaline pharmacology, focusing on the key molecular targets that underpin their therapeutic effects. We will begin by exploring their most prominent role as kinase inhibitors in cancer therapy, followed by an examination of their mechanisms of action against microbial and viral pathogens. Finally, we will touch upon other potential, albeit less explored, therapeutic avenues for this remarkable class of compounds.

Quinoxalines in Oncology: A Focus on Kinase Inhibition

A primary and extensively studied application of quinoxaline derivatives is in the field of oncology, where they have emerged as potent inhibitors of various protein kinases.[5][6] Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8][9]

Quinoxaline-based compounds have been designed to act as competitive inhibitors at the ATP-binding site of numerous kinases, effectively blocking downstream signaling and impeding tumor progression.[9][10]

Targeting Receptor Tyrosine Kinases (RTKs)

Several quinoxaline derivatives have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) that are frequently overexpressed or mutated in cancer.[11]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in many solid tumors. Quinoxaline-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinoxaline compounds can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][11]

-

c-Met: The c-Met receptor is implicated in tumor invasion and metastasis. Several quinoxaline derivatives have demonstrated potent inhibition of c-Met kinase activity.[11]

Inhibition of Non-Receptor Tyrosine Kinases

Beyond RTKs, quinoxalines also target intracellular non-receptor tyrosine kinases involved in cancer cell signaling.

Tubulin Polymerization Inhibition

Some quinoxaline derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[12]

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

Recent research has identified quinoxaline derivatives as effective inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in stress-induced apoptosis.[13] Inhibition of ASK1 presents a promising strategy for treating various diseases, including cancer and inflammatory conditions.[13]

Visualizing Kinase Inhibition by Quinoxaline Compounds

Caption: Quinoxaline compound as a potential allosteric modulator of a GPCR.

Conclusion and Future Perspectives

The quinoxaline scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its synthetic versatility and the broad range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. The extensive research into quinoxaline-based kinase inhibitors has already yielded promising anticancer candidates, and their potential as antimicrobial and antiviral agents continues to be an active area of investigation.

Future research should focus on several key areas. A deeper exploration of the structure-activity relationships will enable the design of more potent and selective inhibitors for established targets. The application of modern drug discovery techniques, such as computational modeling and fragment-based screening, will undoubtedly accelerate the identification of novel quinoxaline leads. Furthermore, a more thorough investigation into less-explored targets, such as GPCRs, could unlock new therapeutic applications for this versatile scaffold. The continued development of quinoxaline chemistry and a deeper understanding of its biological targets hold immense promise for addressing unmet medical needs across a spectrum of diseases.

References

-

Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Methods in Molecular Biology. Retrieved from [Link]

-

ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org. Retrieved from [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Molecules. Retrieved from [Link]

-

Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. (2025). GeneOnline. Retrieved from [Link]

-

Quinoxaline derivatives as a promising scaffold for breast cancer treatment. (2021). New Journal of Chemistry. Retrieved from [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules. Retrieved from [Link]

-

Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017). Frontiers in Microbiology. Retrieved from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. (2024). Wisdom Library. Retrieved from [Link]

-

Novel Allosteric Modulators of G Protein-coupled Receptors. (2015). Journal of Biological Chemistry. Retrieved from [Link]

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2013). Current Neuropharmacology. Retrieved from [Link]

-

Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance. Retrieved from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry. Retrieved from [Link]

-

Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022). JoVE. Retrieved from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. Retrieved from [Link]

-

Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. (2010). British Journal of Pharmacology. Retrieved from [Link]

-

Allosteric modulation of G protein-coupled receptor signaling. (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules. Retrieved from [Link]

-

Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. (2025). International Journal of Biochemistry Research & Review. Retrieved from [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances. Retrieved from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. Retrieved from [Link]

-

Novel quinoxaline analogs as telomeric G-quadruplex ligands exert antitumor effects related to enhanced immunomodulation. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). Pharmacological Reviews. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved from [Link]

-

Quinoxaline-substituted chalcones as new inhibitors of breast cancer resistance protein ABCG2: polyspecificity at B-ring position. (2014). Drug Design, Development and Therapy. Retrieved from [Link]